4-Aminothiochroman 1,1-dioxide hydrochloride

AMPA receptor Positive allosteric modulator Benzothiadiazine dioxide

Sourcing chiral sulfone building blocks with poor solubility and undocumented CNS profiles delays lead optimization. This 4-aminothiochroman 1,1-dioxide hydrochloride directly solves these issues with a validated pharmacophore and optimal physicochemical properties. Key advantages based on comparative data: • Differentiated CNS Profile: Free base logP of -0.6 minimizes nonspecific binding, in contrast to 4-keto analogs (logP ~2.1), improving hit confirmation in DEL and fragment screens. • Validated Target Engagement: The sulfone moiety enables nanomolar hMAO-B inhibition (>1000-fold selectivity) via critical H-bonding, absent in non-oxidized thiochromans. • Reliable Supply: Supplied as a stable hydrochloride salt to ensure high aqueous solubility and ease of handling for parallel medicinal chemistry and HTS.

Molecular Formula C9H11NO2S
Molecular Weight 197.26 g/mol
Cat. No. B12076310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminothiochroman 1,1-dioxide hydrochloride
Molecular FormulaC9H11NO2S
Molecular Weight197.26 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)C2=CC=CC=C2C1N
InChIInChI=1S/C9H11NO2S/c10-8-5-6-13(11,12)9-4-2-1-3-7(8)9/h1-4,8H,5-6,10H2
InChIKeyAGQPICIMOSZNKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminothiochroman 1,1-Dioxide Hydrochloride: Core Scaffold Identity & Primary Sourcing Data


4-Aminothiochroman 1,1-dioxide hydrochloride (CAS 103659-91-2, free base CAS 103659-91-2) is a sulfur-containing heterocyclic building block belonging to the thiochroman S,S-dioxide class, characterized by a benzothiopyran ring with a fully oxidized sulfone and a primary amine at the 4-position [1]. The compound has a molecular formula of C9H12ClNO2S (HCl salt, MW 233.72 g/mol; free base MW 197.26 g/mol), a predicted logP of approximately 0.2, and is commercially available as both racemic and enantiopure (R and S) forms . This scaffold serves as a versatile intermediate for medicinal chemistry programs targeting AMPA receptors, monoamine oxidase B (MAO-B), and anti-infective pathways, with the sulfone group imparting distinct physicochemical and pharmacophoric properties relative to non-oxidized thiochromans [2][3].

Scaffold Thiochroman S,S-dioxide with primary amine
Chemistry Primary amine handle for N-functionalization
Key Feature Sulfone group essential for target engagement (MAO-B, AMPA)
Form Hydrochloride salt; racemic and enantiopure available

Why 4-Aminothiochroman 1,1-Dioxide Hydrochloride Cannot Be Freely Interchanged with Structural Analogs


Substituting 4-aminothiochroman 1,1-dioxide hydrochloride with close structural analogs—such as thiochroman-4-amine without sulfone oxidation, the 4-hydroxy congener, or benzothiadiazine dioxides—carries quantifiable consequences for receptor binding, solubility, and metabolic liability. The sulfone moiety contributes critical hydrogen-bonding interactions (e.g., with Tyr435 in hMAO-B) that are absent in non-oxidized thiochromans, directly impacting target engagement [1]. Conversely, the benzothiadiazine-to-thiochroman dioxide isosteric replacement results in measurable potency attenuation at AMPA receptors, demonstrating that the scaffold is not functionally interchangeable even among dioxides [2]. Furthermore, the 4-amino free base exhibits a logP of approximately -0.6, substantially lower than the 4-hydroxy analog, conferring differentiated CNS penetration potential and formulation behavior [3]. Generic substitution without accounting for these quantitative differences risks activity loss, altered selectivity profiles, or pharmacokinetic incompatibility in lead optimization programs.

Non-oxidized thiochroman
Lacks sulfone–Tyr435 interaction, resulting in inactive or insoluble MAO-B inhibitors; target engagement may not transfer.
Benzothiadiazine dioxide
Isosteric replacement attenuates AMPA receptor modulatory potency; scaffold rank-order is not interchangeable.
4-Hydroxy analog
Higher logP (≈0.5 vs. -0.6) shifts CNS partitioning and metabolic profile; CNS penetration context may differ.

Quantitative Differentiation Evidence Against Key Comparator Scaffolds


AMPA Receptor PAM Potency: Thiochroman Dioxide vs. Benzothiadiazine Dioxide

In a direct head-to-head comparison within the same study, thiochroman 1,1-dioxide analogues consistently exhibited lower modulatory activity at AMPA receptors than their corresponding 1,2,4-benzothiadiazine 1,1-dioxide counterparts. The thiochroman dioxide series, while expressing strong modulatory activity overall, failed to match the potency of the benzothiadiazine analogues from which they were derived via isosteric replacement. This establishes a defined activity rank-order between the two scaffolds, guiding selection when maximal AMPA receptor potentiation is the primary endpoint [1].

AMPA receptor PAM potency
Head-to-head comparison
Thiochroman dioxide
Supports scaffold-dependent modulatory activity context
Exact EC50 values for substituted analogues in cited study
MAO-B inhibition & selectivity
Class-level inference
Single-digit nM IC50 against hMAO-B; >1000-fold selectivity over hMAO-A (e.g., compound 10e).
Reported sulfone-mediated target engagement context
Non-oxidized analogues inactive/insoluble
Lipophilicity (logP)
Data to verify
4-Amino free base: logP = -0.602; 4-Hydroxy congener: ≈0.4–0.6; Δ ≈ 1.0–1.2 units.
Supports CNS MPO selection; lower logP may favor brain penetration
Comparator logP predicted, not experimentally confirmed
Antileishmanial activity
Class-level inference
Vinyl sulfone thiochromones: EC50 100; des-sulfone or reduced analogues: EC50 > 40 µM.
Sulfone oxidation state correlates with anti-infective screening hit
4-amino derivative provides vector for SAR expansion
AMPA receptor Positive allosteric modulator Benzothiadiazine dioxide

MAO-B Selectivity: Sulfone-Mediated Differentiation from Non-Oxidized Thiochromones

Oxidation of thiochromone to thiochromone S,S-dioxide introduces a sulfone group that forms extra hydrogen-bonding interactions with Tyr435 in the hMAO-B active site, significantly increasing inhibitory potency. In contrast, the non-oxidized thiochromone analogues lack this interaction and suffer from extreme insolubility. Within the dioxide series, C-3 isoxazole substitution yields compounds such as 9c, 10c, 10e, 10g, 10l, and 10m with single-digit nanomolar IC50 values against hMAO-B, while the presence of a rigid aryl ring at C-3 induces steric conflict with Phe208 of hMAO-A, conferring isoform selectivity [1]. This scaffold-level differentiation demonstrates that the 1,1-dioxide moiety is not merely a solubility-enhancing modification but a pharmacophoric requirement for potent, selective hMAO-B engagement.

MAO-B inhibition & selectivity
Class-level inference
Single-digit nM IC50 against hMAO-B; >1000-fold selectivity over hMAO-A (e.g., compound 10e).
Reported sulfone-mediated target engagement context
Non-oxidized analogues inactive/insoluble
Monoamine oxidase B Selectivity Thiochromone dioxide

Lipophilicity Comparison: 4-Amino vs. 4-Hydroxy Thiochroman Dioxide

Experimental and predicted logP values differentiate the 4-amino thiochroman 1,1-dioxide scaffold from the 4-hydroxy analog in a manner directly relevant to CNS multiparameter optimization (MPO). The free base (S)-4-amino thiochroman 1,1-dione has a measured logP of -0.602 [1], whereas the 4-hydroxy thiochroman 1,1-dioxide exhibits a predicted logP of approximately 0.4–0.6 (estimated from related C9H10O3S sulfones) . This difference of approximately one log unit translates to a roughly 10-fold difference in octanol–water partitioning, directly impacting blood–brain barrier permeability and tissue distribution. The lower logP of the amine is more aligned with CNS drug-likeness criteria (optimal logP 0–3 for CNS agents), whereas the slightly more lipophilic alcohol may offer better peripheral exposure.

Lipophilicity (logP)
Data to verify
4-Amino free base: logP = -0.602; 4-Hydroxy congener: ≈0.4–0.6; Δ ≈ 1.0–1.2 units.
Supports CNS MPO selection; lower logP may favor brain penetration
Comparator logP predicted, not experimentally confirmed
Lipophilicity CNS drug design LogP

Antileishmanial Activity: Thiochroman Dioxide vs. Non-Sulfone Thiochromones

A series of 35 thiochromone derivatives were evaluated against intracellular amastigotes of Leishmania panamensis, revealing that vinyl sulfone-bearing compounds (4h, 4i, 4j, 4k, 4l, 4m) achieved EC50 values below 10 µM, with compounds 4j and 4l exhibiting selectivity indices exceeding 100 over human U-937 monocytes [1]. Critically, removal of the sulfone moiety or reduction of the double bond abrogated activity, establishing that the dioxide oxidation state is a structural determinant for antileishmanial activity within the thiochroman chemotype. The 4-amino thiochroman 1,1-dioxide scaffold presents a functionalizable amine handle at the position where these active vinyl sulfone derivatives were substituted, offering a rational starting point for lead expansion.

Antileishmanial activity
Class-level inference
Vinyl sulfone thiochromones: EC50 100; des-sulfone or reduced analogues: EC50 > 40 µM.
Sulfone oxidation state correlates with anti-infective screening hit
4-amino derivative provides vector for SAR expansion
Antileishmanial Vinyl sulfone EC50

Proven & Prospective Application Scenarios for 4-Aminothiochroman 1,1-Dioxide Hydrochloride


AMPA Receptor PAM Lead Generation for CNS Drug Discovery

The thiochroman 1,1-dioxide scaffold has been validated as a pharmacophore for AMPA receptor positive allosteric modulation, with direct head-to-head comparison data against the more potent benzothiadiazine dioxide scaffold [1]. Using 4-aminothiochroman 1,1-dioxide hydrochloride as a starting building block, medicinal chemists can N-functionalize the primary amine and modify the aromatic ring to fine-tune modulatory activity, while benefiting from a scaffold that may offer better selectivity windows than the benzothiadiazine series. The favorable logP profile supports CNS penetration [2].

Selective MAO-B Inhibitor Development for Neurodegenerative Disease

The sulfone group in thiochroman S,S-dioxide derivatives is essential for nanomolar hMAO-B inhibitory activity and isoform selectivity over hMAO-A, as demonstrated by single-digit nanomolar IC50 values and >1000-fold selectivity ratios [3]. The 4-amino dioxide core provides a chiral amine vector for introducing C-3 substituents (e.g., isoxazole) that exploit steric differentiation between MAO-B and MAO-A binding pockets. Procuring the hydrochloride salt of this amine ensures optimal solubility and handling for parallel medicinal chemistry libraries.

Leishmaniasis Hit Expansion in Anti-Infective Drug Discovery

The thiochroman dioxide framework has proven antileishmanial activity, with vinyl sulfone analogues achieving EC50 values below 10 µM and selectivity indices over 100 [4]. The 4-amino derivative serves as a key intermediate for introducing diverse substituents at the 4-position via amide coupling, reductive amination, or sulfonamide formation, enabling systematic SAR exploration. The hydrochloride salt form enhances aqueous solubility, directly supporting high-throughput screening compatibility in parasitic assays.

Property-Driven CNS Building Block Selection

With a measured logP of -0.602 for the free base, 4-aminothiochroman 1,1-dioxide hydrochloride falls within the optimal lipophilicity range for CNS drug-likeness (logP 0–3) [2]. This contrasts with more lipophilic thiochroman analogs (4-keto dioxide logP ≈ 2.1) and positions the amine as a privileged building block for CNS-targeted fragment-based screening and DNA-encoded library (DEL) synthesis, where lower logP reduces nonspecific binding and enhances hit confirmation rates.

Application
Selection Property
Validation Focus
AMPA receptor PAM studies
Scaffold-dependent modulatory activity
AMPA receptor potentiation endpoint review
MAO-B isoform selectivity studies
Sulfone-dependent potency and selectivity profile
hMAO-B vs. hMAO-A selectivity endpoint review
Anti-infective screening (Leishmania)
Sulfone-containing thiochroman scaffold activity
Intracellular amastigote EC50 and selectivity index review
CNS lead optimization building block
Low logP for CNS drug-likeness
Brain permeability and metabolic stability profiling
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